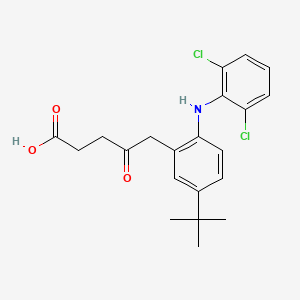
5-(5-(Tert-butyl)-2-((2,6-dichlorophenyl)amino)phenyl)-4-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-(Tert-butyl)-2-((2,6-dichlorophenyl)amino)phenyl)-4-oxopentanoic acid is a complex organic compound that features a tert-butyl group, a dichlorophenyl group, and a pentanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-(Tert-butyl)-2-((2,6-dichlorophenyl)amino)phenyl)-4-oxopentanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the tert-butyl group: This can be achieved through the alkylation of a suitable precursor with tert-butyl halides under basic conditions.
Introduction of the dichlorophenyl group: This step involves the coupling of a dichlorophenylamine with an appropriate intermediate, often using palladium-catalyzed cross-coupling reactions.
Formation of the pentanoic acid moiety: This can be accomplished through the oxidation of a suitable precursor, such as a primary alcohol or aldehyde, using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
5-(5-(Tert-butyl)-2-((2,6-dichlorophenyl)amino)phenyl)-4-oxopentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(5-(Tert-butyl)-2-((2,6-dichlorophenyl)amino)phenyl)-4-oxopentanoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-(5-(Tert-butyl)-2-((2,6-dichlorophenyl)amino)phenyl)-4-oxopentanoic acid depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would depend on the nature of these interactions and the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Tert-butyl)-2-((2,6-dichlorophenyl)amino)benzoic acid
- 5-(Tert-butyl)-2-((2,6-dichlorophenyl)amino)phenyl)-4-oxobutanoic acid
Uniqueness
The uniqueness of 5-(5-(Tert-butyl)-2-((2,6-dichlorophenyl)amino)phenyl)-4-oxopentanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, as it can serve as a versatile intermediate or active ingredient in different contexts.
Eigenschaften
Molekularformel |
C21H23Cl2NO3 |
|---|---|
Molekulargewicht |
408.3 g/mol |
IUPAC-Name |
5-[5-tert-butyl-2-(2,6-dichloroanilino)phenyl]-4-oxopentanoic acid |
InChI |
InChI=1S/C21H23Cl2NO3/c1-21(2,3)14-7-9-18(24-20-16(22)5-4-6-17(20)23)13(11-14)12-15(25)8-10-19(26)27/h4-7,9,11,24H,8,10,12H2,1-3H3,(H,26,27) |
InChI-Schlüssel |
ZXBDZLISRUNPGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)Cl)CC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(1-propylimidazol-4-yl)methyl]-2,3-dihydro-1H-pyridin-6-one](/img/structure/B13866010.png)


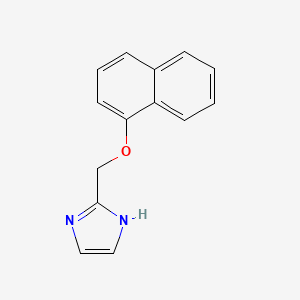
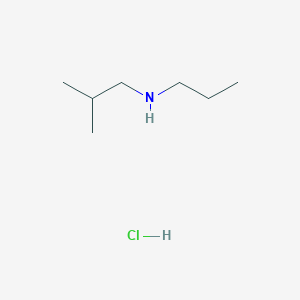


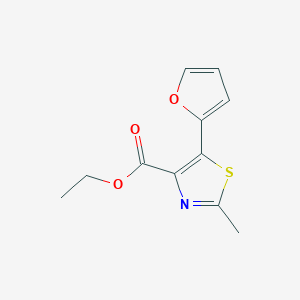
![2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid](/img/structure/B13866066.png)
![[(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride](/img/structure/B13866070.png)
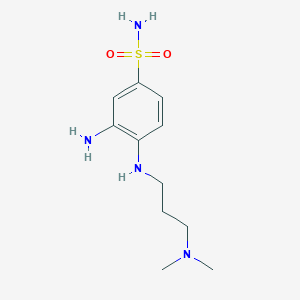
![2-Chloro-4-morpholin-4-yl-6-pyridin-3-ylfuro[3,2-d]pyrimidine](/img/structure/B13866076.png)
![7-[4-[4-(3-Chloro-2-methylphenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13866083.png)
